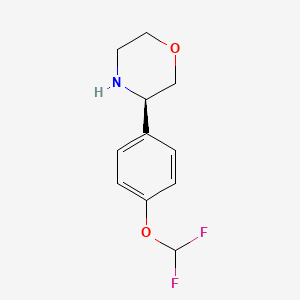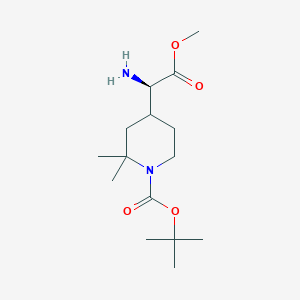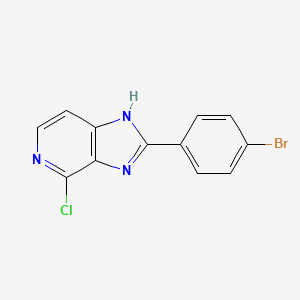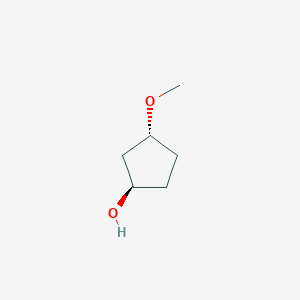
(R)-3-(4-(Difluoromethoxy)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-(Difluoromethoxy)phenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-(difluoromethoxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Difluoromethoxy)phenyl)morpholine typically involves the reaction of morpholine with a suitable difluoromethoxy-substituted benzene derivative. One common method involves the nucleophilic substitution reaction where morpholine reacts with 4-(difluoromethoxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Difluoromethoxy)phenyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
®-3-(4-(Difluoromethoxy)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted morpholine or phenyl derivatives.
科学的研究の応用
®-3-(4-(Difluoromethoxy)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-3-(4-(Difluoromethoxy)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways.
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the phenyl ring.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
Uniqueness
®-3-(4-(Difluoromethoxy)phenyl)morpholine is unique due to the presence of both the morpholine ring and the difluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the morpholine ring contributes to its solubility and reactivity.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
(3R)-3-[4-(difluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-15-6-5-14-10/h1-4,10-11,14H,5-7H2/t10-/m0/s1 |
InChIキー |
MSKOOVZXSCXQCU-JTQLQIEISA-N |
異性体SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)OC(F)F |
正規SMILES |
C1COCC(N1)C2=CC=C(C=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)


![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)

